molecular formula C11H14N2 B044935 3-[(1-Phenylethyl)amino]propanenitrile CAS No. 112971-19-4

3-[(1-Phenylethyl)amino]propanenitrile

Cat. No.: B044935
CAS No.: 112971-19-4
M. Wt: 174.24 g/mol
InChI Key: DNHYDVVIQFEOGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile typically involves the reaction of 1-phenylethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(1-Phenylethyl)amino]propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-[(1-Phenylethyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies related to enzyme interactions and protein modifications.

    Medicine: Research involving this compound may focus on its potential therapeutic effects and interactions with biological targets.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Phenylethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research .

Comparison with Similar Compounds

3-[(1-Phenylethyl)amino]propanenitrile can be compared with other similar compounds, such as:

  • 3-[(1-Phenylethyl)amino]butanenitrile
  • 3-[(1-Phenylethyl)amino]pentanenitrile
  • 3-[(1-Phenylethyl)amino]hexanenitrile

These compounds share a similar structural framework but differ in the length of the carbon chain attached to the amino group. The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

3-(1-phenylethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHYDVVIQFEOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604862
Record name 3-[(1-Phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112971-19-4
Record name 3-[(1-Phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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